Triselenocarbonic acid

Description

Properties

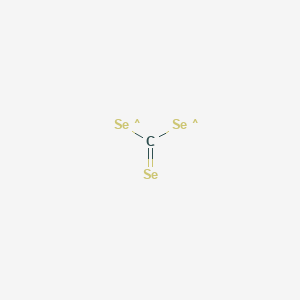

Molecular Formula |

CSe3 |

|---|---|

Molecular Weight |

248.9 g/mol |

InChI |

InChI=1S/CSe3/c2-1(3)4 |

InChI Key |

XBSCUWAUANDHEE-UHFFFAOYSA-N |

Canonical SMILES |

C(=[Se])([Se])[Se] |

Origin of Product |

United States |

Synthetic Methodologies for Triselenocarbonic Acid and Its Derivatives

Historical Approaches to Triselenocarbonic Acid Synthesis

The earliest and most established method for preparing this compound involves the acidification of a triselenocarbonate salt. uni-koeln.de Historically, the synthesis was achieved by treating a suspension of barium triselenocarbonate (BaCSe₃) with hydrochloric acid. uni-koeln.de This reaction was noted to be sensitive to reaction conditions. It was observed that for the reaction to proceed successfully in diethyl ether, a certain degree of moisture was necessary; the reaction did not occur when the ether was perfectly dry. uni-koeln.de This historical method laid the groundwork for the primary synthetic route still recognized today.

Modern Synthetic Pathways to this compound

Modern approaches to synthesizing the free acid have not deviated significantly from the foundational historical method, primarily due to the compound's inherent instability.

The principal and most documented pathway to this compound is the protonation of a triselenocarbonate anion (CSe₃²⁻). uni-koeln.de This is typically accomplished by reacting a salt, such as barium triselenocarbonate or potassium triselenocarbonate, with a strong acid like hydrochloric acid at low temperatures. The reaction yields this compound as a dark red, greasy substance when conducted below -10 °C. uni-koeln.de The instability of the final product necessitates these carefully controlled, low-temperature conditions.

Table 1: Synthesis of this compound via Protonation

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| Barium triselenocarbonate (BaCSe₃) | Hydrochloric acid (HCl) | Suspension in ether, below -10 °C, requires moisture | This compound (H₂CSe₃) | uni-koeln.de |

Currently, the protonation of anionic CSe₃²⁻ precursors remains the only well-established synthetic route for producing free this compound. Alternative pathways, such as the direct reaction of carbon diselenide (CSe₂) with hydrogen selenide (B1212193) (H₂Se), are not well-documented for the synthesis of the acid itself, though related reactions are used to form the triselenocarbonate anion. The extreme instability of H₂CSe₃ has likely hindered the development of other synthetic strategies.

Methodologies for the Preparation of this compound Derivatives

While the free acid is of limited practical use due to its instability, its anionic form, the triselenocarbonate dianion, serves as a versatile precursor for a range of stable derivatives, most notably esters and metal complexes.

Triselenocarbonate esters are typically synthesized not from the free acid but through the alkylation of the triselenocarbonate anion. uni-koeln.deresearchgate.net This method can yield both symmetric and asymmetric esters. uni-koeln.de The reaction involves treating a triselenocarbonate salt, such as K₂CSe₃, with an alkylating agent. Another approach involves the reaction of cyclic triselenocarbonates with activated alkynes. acs.org

For example, the diethyltriselenocarbonate moiety can be formed as part of a chromium complex via alkylation with triethyloxonium (B8711484) tetrafluoroborate (B81430). researchgate.net A notable reaction leading to a complex ester derivative involves the cycloaddition of ethylene (B1197577) triselenocarbonate with dimethyl acetylenedicarboxylate. acs.org

Table 2: Selected Syntheses of Triselenocarbonate Ester Derivatives

| Starting Material(s) | Reagent(s) | Product Type | Reference |

| Triselenocarbonate anion (within a chromium complex) | Triethyloxonium tetrafluoroborate ([Et₃O][BF₄]) | Diethyltriselenocarbonate complex ([Cr(CO)₅{Se=C(SeEt)₂}]) | researchgate.net |

| Ethylene triselenocarbonate | Dimethyl acetylenedicarboxylate | 1,3-diselenole-2-selone derivative (tetracarbomethoxy-tetraselenafulvalene precursor) | acs.org |

| Triselenocarbonate anion (CSe₃²⁻) from CSe₂ and base | Alkyl halides (e.g., Benzyl bromide) | Dialkyl triselenocarbonates (e.g., Dibenzyl triselenocarbonate) | researchgate.netthieme-connect.de |

Beyond esterification, a significant derivatization strategy for this compound involves using its anion, CSe₃²⁻, as a ligand in coordination chemistry. The triselenocarbonate ligand can coordinate to various transition metals, acting as a bidentate chelating agent or a bridging ligand. nih.gov

Numerous metal complexes have been synthesized, demonstrating the versatility of the CSe₃²⁻ ligand. Examples include complexes with platinum, rhodium, iridium, ruthenium, and osmium. nih.govresearchgate.net In monomeric complexes, the ligand is typically Se,Se'-bidentate, forming a four-membered ring with the metal center. nih.gov It can also act as a bridging ligand, as seen in a tetrameric platinum cluster, [{Pt(μ-CSe₃)(PEt₃)}₄], where the exocyclic selenium atoms link the metal centers. nih.gov

Table 3: Examples of Triselenocarbonate Metal Complexes

| Metal Center(s) | Ancillary Ligand(s) | Complex Formula | Ligand Binding Mode | Reference |

| Platinum (Pt) | Triphenylphosphine (PPh₃) | [Pt(CSe₃)(PPh₃)₂] | Se,Se'-bidentate | nih.gov |

| Rhodium (Rh) | Pentamethylcyclopentadienyl (C₅Me₅) | [Rh{(CSe₃)(η⁵-C₅Me₅)}₂] | Se,Se'-bidentate | nih.gov |

| Platinum (Pt) | Triethylphosphine (PEt₃) | [{Pt(μ-CSe₃)(PEt₃)}₄] | Bridging | nih.gov |

| Platinum (Pt) | 1,2-Bis(diphenylphosphino)ethane (dppe) | [Pt(CSe₃)(dppe)] | Se,Se'-bidentate | nih.gov |

| Chromium (Cr) | Carbonyl (CO) | [Pt(PMe₂Ph)₂(CSe₃)Cr(CO)₅] | Bridging | nih.gov |

Structural Elucidation and Spectroscopic Characterization Methods

Vibrational Spectroscopic Analysis

Infrared Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of a molecule that result in a change in the dipole moment. mhlw.go.jp For triselenocarbonic acid (H₂CSe₃), the IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds.

Key vibrational modes anticipated in the IR spectrum of this compound include the Se-H stretching, C=Se stretching, and C-Se stretching vibrations. The Se-H stretching vibration is typically observed in the range of 2300 cm⁻¹. msu.edu The C=Se double bond stretching vibration is expected to appear in the region of 800-775 cm⁻¹. researchgate.netcdnsciencepub.com The C-Se single bond stretching frequencies are generally found between 290-260 cm⁻¹. researchgate.net

It is important to note that in the condensed phase, carboxylic acids like this compound can form hydrogen-bonded dimers. libretexts.org This dimerization can cause a significant broadening and shifting of the O-H (or in this case, Se-H) stretching band to lower frequencies, typically extending from 2500 to 3300 cm⁻¹. libretexts.org

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Se-H | Stretching | ~2300 msu.edu |

| C=Se | Stretching | 800 - 775 researchgate.netcdnsciencepub.com |

| C-Se | Stretching | 290 - 260 researchgate.net |

| Se-H (Dimer) | Stretching | 2500 - 3300 (Broad) libretexts.org |

Raman Spectroscopic Studies

Raman spectroscopy complements IR spectroscopy by detecting molecular vibrations that cause a change in the polarizability of the molecule. su.se This technique is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be instrumental in identifying the Se-Se stretching frequency, if any dimerization or polymerization occurs, which is expected between 330 and 290 cm⁻¹. researchgate.net The C=Se stretching vibration is also expected to be Raman active. uci.edu

Table 2: Predicted Raman Active Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Se-Se | Stretching | 330 - 290 researchgate.net |

| C=S | Stretching (analogous C=Se) | 580 - 680 uci.edu |

Normal Coordinate Analysis for Vibrational Mode Assignment

Normal coordinate analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. core.ac.uk This analysis involves creating a theoretical model of the molecule and calculating its vibrational frequencies based on its geometry and force constants. uni-rostock.de By comparing the calculated frequencies with the experimental IR and Raman spectra, a more definitive assignment of the observed bands can be achieved. ekb.egias.ac.in

For a molecule like this compound, NCA can help to distinguish between different possible conformations and to understand the extent of vibrational coupling between different modes. researchgate.net For instance, it can clarify the coupling between C=Se stretching and other vibrations within the molecule. cdnsciencepub.com The accuracy of the assignments is enhanced by using computational methods like Density Functional Theory (DFT). arxiv.orgaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For organoselenium compounds, ⁷⁷Se NMR spectroscopy is particularly valuable. huji.ac.il The ⁷⁷Se nucleus has a spin of ½ and a wide chemical shift range of about 3000 ppm, making it highly sensitive to the local electronic environment. huji.ac.ilorganicchemistrydata.org

In the hypothetical ⁷⁷Se NMR spectrum of this compound, distinct signals would be expected for the different selenium environments. The chemical shifts would provide information about the bonding and oxidation state of the selenium atoms. kiku.dkrsc.org For instance, the chemical shift of the selenium in the C=Se group would differ significantly from that of the selenium atoms in the C-Se-H groups. organicchemistrydata.org

Furthermore, coupling between ⁷⁷Se and ¹H nuclei (J-coupling) could provide information about the connectivity of the atoms. huji.ac.il The ¹³C NMR spectrum would also be informative, with the chemical shift of the central carbon atom being characteristic of a seleno-carbonyl group. chemguide.co.uk

X-ray Diffraction Techniques for Solid-State Structure Determination

While this compound is known to be unstable, if a stable crystalline form or a salt derivative could be prepared, single-crystal X-ray diffraction (SCXRD) would be the definitive method for determining its three-dimensional molecular structure in the solid state. fzu.cz This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for an unambiguous determination of the molecular geometry. nih.gov

Powder X-ray diffraction (PXRD) could be used to characterize the crystalline nature of a solid sample of this compound or its salts, providing a "fingerprint" of its crystal lattice. rsc.orgamericanpharmaceuticalreview.com Although less detailed than SCXRD, PXRD is a valuable tool for identifying crystalline phases and assessing sample purity. americanpharmaceuticalreview.com

Electronic Structure and Bonding Analysis: Theoretical and Computational Perspectives

Quantum Chemical Investigations of Ground State Electronic Configurations

The study of the ground state electronic configuration of triselenocarbonic acid is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical investigations provide a powerful lens through which to examine these characteristics from first principles. wikipedia.orgsolubilityofthings.comscribd.com These computational approaches aim to solve the electronic Schrödinger equation for the molecule, offering insights that are often difficult or impossible to obtain through experimental means alone. wikipedia.org

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules like this compound. synopsys.comnih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. synopsys.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. synopsys.comnih.gov

Ab initio methods, meaning "from the beginning," are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms, without the use of empirical parameters. wikipedia.orgsolubilityofthings.comlibretexts.org These methods, while often more computationally demanding than DFT, can provide highly accurate results and serve as a benchmark for other computational techniques. scribd.comlibretexts.org

For this compound, ab initio calculations, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or coupled-cluster theory), can be used to obtain a more rigorous description of the electronic wavefunction. wikipedia.orgscribd.com These calculations are crucial for accurately determining properties that are sensitive to electron correlation effects, which are not fully accounted for in simpler methods. Comparing the results from different ab initio methods can provide a deeper understanding of the electronic interactions within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netwuxiapptec.combiomedres.us A smaller gap generally indicates higher reactivity and lower stability. biomedres.us

For this compound, the analysis of its HOMO and LUMO provides insights into its potential reactivity. The spatial distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. For example, a high concentration of the HOMO on the selenium atoms would suggest they are the primary sites for electrophilic attack. Conversely, the distribution of the LUMO would indicate where a nucleophile is most likely to interact with the molecule.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edu The NBO method transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. uni-muenchen.de

For this compound, NBO analysis can provide a quantitative description of the bonding in terms of orbital hybridization and electron occupancy. icm.edu.pl It allows for the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugative effects and charge delocalization within the molecule. uni-muenchen.deresearchgate.net This analysis can reveal the degree of covalent and ionic character in the C-Se bonds and the nature of the lone pairs on the selenium atoms.

Table 2: Natural Bond Orbital (NBO) Analysis Parameters

| Parameter | Description | Relevance to this compound |

| Occupancy | The number of electrons in a given NBO (typically close to 2 for a bond or lone pair). | Deviations from 2 indicate delocalization effects. |

| Hybridization | The s, p, d character of the atomic orbitals contributing to an NBO. | Describes the geometry and bonding characteristics of the atoms. |

| Second-Order Perturbation Theory Analysis | Quantifies the stabilization energy from donor-acceptor interactions between NBOs. | Reveals the strength of hyperconjugative and other delocalization interactions. |

This table is illustrative. Specific data would be generated from NBO calculations.

The electron density distribution, ρ(r), is a fundamental property of a molecule that dictates its chemical and physical behavior. isct.ac.jp Computational studies can map the electron density throughout the molecule, providing a visual and quantitative representation of where electrons are concentrated and depleted. nih.govmdpi.com

In the case of this compound, analyzing the electron density distribution can help to identify regions of high and low electron density, which are related to the molecule's electrostatic potential and reactivity. The topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can precisely define atomic basins and the nature of the chemical bonds (e.g., covalent vs. closed-shell interactions) based on the properties of the electron density at bond critical points. mdpi.com

Computational Modeling of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. nih.gov By simulating spectra, such as infrared (IR), Raman, and UV-Vis, researchers can gain insights into the molecular structure, vibrational modes, and electronic transitions. nih.govijcce.ac.ir

For this compound, computational modeling of its vibrational spectra (IR and Raman) can help to assign experimentally observed peaks to specific molecular motions, such as C-Se stretching and bending modes. This provides a powerful link between theoretical models and experimental data. Similarly, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the energies and nature of the electronic transitions that give rise to the molecule's color and photochemistry. ijcce.ac.ir

Predicted Vibrational Frequencies and Intensities

Computational vibrational analysis is a cornerstone for characterizing molecular structures and their potential energy surfaces. nih.gov For this compound, theoretical calculations are essential for predicting its infrared and Raman spectra, as experimental data is scarce. These predictions are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. nih.govscienceasia.org Methods like B3LYP, often paired with extensive basis sets such as 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. nih.gov To improve agreement with potential experimental values, the computed frequencies are often scaled to account for anharmonicity and systematic errors in the theoretical model. nih.gov

While specific, peer-reviewed calculations for the complete vibrational spectrum of this compound are not prominently available, the expected vibrational modes can be assigned based on its H₂CSe₃ structure. The analysis would focus on characteristic stretching and bending frequencies associated with its functional groups.

| Vibrational Mode | General Expected Frequency Region (cm⁻¹) | Typical Computational Method |

|---|---|---|

| C=Se Symmetric/Asymmetric Stretch | 900 - 1100 | DFT (e.g., B3LYP, PBE0) |

| C-SeH Symmetric/Asymmetric Stretch | 500 - 700 | DFT (e.g., B3LYP, PBE0) |

| Se-H Stretch | 2200 - 2400 | DFT, MP2 |

| C-Se-H Bend (In-plane) | 700 - 900 | DFT (e.g., B3LYP, PBE0) |

| Se-C-Se Bend | 200 - 400 | DFT (e.g., B3LYP, PBE0) |

| Se-H Wag/Twist (Out-of-plane) | 400 - 600 | DFT (e.g., B3LYP, PBE0) |

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can accurately predict NMR chemical shifts (δ). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). semanticscholar.orgnih.gov These calculations are typically performed at the DFT level of theory. mdpi.com

For this compound, predicting the chemical shifts for ¹H, ¹³C, and particularly ⁷⁷Se nuclei is of great interest. The ⁷⁷Se chemical shifts are known to be highly sensitive to the electronic environment around the selenium atom, spanning a very wide range. mdpi.com Accurate prediction requires methods that can handle electron correlation and potentially relativistic effects, which are significant for selenium. mdpi.com

Specific simulated NMR data for this compound is not found in readily accessible literature. However, a standard computational protocol would involve geometry optimization followed by GIAO-DFT calculations to obtain the isotropic shielding constants.

| Nucleus | Calculated Property | Common Computational Approach |

|---|---|---|

| ¹H (in Se-H) | Chemical Shift (δ, ppm) | GIAO-DFT (e.g., PBE0, B3LYP) |

| ¹³C (in C=Se) | Chemical Shift (δ, ppm) | GIAO-DFT (e.g., PBE0, B3LYP) |

| ⁷⁷Se | Chemical Shift (δ, ppm) | GIAO-DFT, potentially with relativistic corrections (e.g., ZORA, DKH) |

Advanced Electronic Structure Methods and Benchmarking

The reliability of computational predictions hinges on the chosen electronic structure method. For molecules with heavy elements like this compound, standard DFT functionals may not always provide sufficient accuracy. Therefore, the use of advanced methods and the practice of benchmarking are critical. cecam.orgrsc.org

Benchmarking involves comparing the results from various computational methods against either high-accuracy experimental data or higher-level, more computationally expensive, theoretical calculations, such as coupled-cluster theory (e.g., CCSD(T)). rsc.org This process helps to identify the most suitable and cost-effective method for a specific class of molecules. For organoselenium compounds, this is particularly important for properties like bond energies, reaction barriers, and spectroscopic parameters. arxiv.org

The development of new DFT functionals, including range-separated hybrids (e.g., CAM-B3LYP) and double-hybrids, aims to improve the description of electronic properties. chemrxiv.org For heavy elements, incorporating relativistic effects, either through quasi-relativistic approximations or fully relativistic methods, can be necessary for achieving quantitative accuracy, especially for core properties and NMR chemical shifts. mdpi.com A thorough computational study of this compound would ideally involve benchmarking several DFT functionals and potentially wavefunction-based methods to establish a reliable computational protocol for this and related selenocarbonyl compounds.

Reactivity and Mechanistic Investigations of Triselenocarbonic Acid

Acid-Base Equilibria and Proton Transfer Characteristics

Triselenocarbonic acid is a diprotic acid, capable of donating two protons in succession. The acid dissociation equilibria can be represented as follows:

H₂CSe₃ ⇌ H⁺ + HCSe₃⁻ (pKa₁) HCSe₃⁻ ⇌ H⁺ + CSe₃²⁻ (pKa₂)

Direct experimental determination of the pKa values for this compound is scarce due to its instability. However, theoretical studies on organoselenium compounds provide valuable insights. acs.orgcardiff.ac.uknih.gov Selenocarboxylic acids (R-C(O)SeH) are generally more acidic than their corresponding selenol (R-SeH) counterparts. acs.orgcardiff.ac.uk This increased acidity is attributed to the electron-withdrawing effect of the carbonyl group, which stabilizes the resulting selenocarboxylate anion. In this compound, the presence of two additional selenium atoms is expected to further influence its acidity.

An analogy can be drawn with its sulfur-containing counterpart, trithiocarbonic acid (H₂CS₃), which has reported pKa values of approximately 2.87 for the first dissociation and 8.5 for the second. Given that selenium is less electronegative than sulfur, it is anticipated that this compound would be a weaker acid than trithiocarbonic acid, and thus possess higher pKa values. Computational studies on various seleninic and selenenic acids have shown that theoretical predictions of pKa values can provide reasonable trends, although absolute values may have significant deviations from experimental data. nih.gov

Proton transfer is a fundamental process in acid-base chemistry. researchgate.net In the case of this compound, proton transfer to a base would initiate its deprotonation. The stability of the resulting triselenocarbonate anions (HCSe₃⁻ and CSe₃²⁻) is crucial in determining the thermodynamics of this process. The negative charge in these anions is delocalized over the three selenium atoms and the central carbon atom, which contributes to their stability.

Table 1: Comparison of Acidity in Chalcogeno-carbonic Acids (Estimated and Experimental Values)

| Compound | Formula | pKa₁ | pKa₂ | Source |

| Carbonic Acid | H₂CO₃ | 3.6 (effective) | 10.3 | nih.govuibk.ac.at |

| Trithiocarbonic Acid | H₂CS₃ | ~2.87 | ~8.5 | Analogical |

| This compound | H₂CSe₃ | > 2.87 (Estimated) | > 8.5 (Estimated) | Inferred |

Note: The pKa values for this compound are estimated based on trends observed in related chalcogen compounds and are not from direct experimental measurement.

Mechanistic Studies of Nucleophilic Reactions

The carbon atom in the C=Se double bond of a selenocarbonyl group is electrophilic due to the polarization of the bond towards the more electronegative selenium atom. rsc.orgskoltech.ru This makes it susceptible to attack by nucleophiles. In this compound, the central carbon atom is bonded to three selenium atoms, enhancing its electrophilicity.

Nucleophilic attack on the carbon atom of this compound or its derivatives is analogous to the well-studied reactions of carbon disulfide (CS₂) and carbon diselenide (CSe₂). wikipedia.orgwikipedia.orgrsc.orgwikidoc.orgresearchgate.nettandfonline.com For instance, carbon diselenide readily reacts with secondary amines to form dialkyldiselenocarbamates. wikipedia.org This reaction proceeds via a nucleophilic addition mechanism where the amine attacks the electrophilic carbon atom.

A general mechanism for the reaction of a nucleophile (Nu⁻) with this compound can be proposed:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom of the C=Se group, leading to the formation of a tetrahedral intermediate.

Proton Transfer/Elimination: Depending on the nature of the nucleophile and the reaction conditions, the intermediate can then undergo further reactions. For example, if the nucleophile is an amine, a proton transfer may occur, followed by the elimination of a molecule such as H₂Se to form a more stable product.

The reactivity of the C=Se bond is generally higher than that of the C=S bond, making selenocarbonyls "superdienophiles" in cycloaddition reactions. fau.deresearchgate.net This suggests that this compound would be highly reactive towards nucleophiles. The study of selenoamides has shown that while the selenium atom can be a site of reaction, the carbon of the C=Se bond remains a key electrophilic center, especially when the selenium is not sterically hindered. skoltech.ruunipg.it

Mechanistic Studies of Electrophilic Reactions

The selenium atoms in this compound possess lone pairs of electrons, making them potential sites for electrophilic attack. The reactivity of selenium compounds as nucleophiles is well-documented. rsc.org For instance, selenols and their conjugate bases, selenolates, are potent nucleophiles that readily react with various electrophiles. rsc.org

The triselenocarbonate dianion (CSe₃²⁻), formed by the complete deprotonation of this compound, is an excellent nucleophile and has been used to synthesize a variety of metal complexes. nih.govresearchgate.net In these reactions, the selenium atoms of the triselenocarbonate ligand donate electron density to the metal center, which acts as an electrophile.

Furthermore, elemental selenium itself can act as an electrophile in certain reactions. For example, it reacts with enolates to form selenolates, which can then be alkylated. lookchem.com This suggests that the selenium atoms in this compound could potentially react with strong electrophiles.

A plausible mechanism for the reaction of the triselenocarbonate anion with an electrophile (E⁺) would involve the attack of one of the selenium atoms on the electrophile, forming a Se-E bond. The resulting species could then undergo further transformations depending on the nature of the electrophile and the reaction conditions. The study of organoselenium reagents has shown that electrophilic selenium species can be generated from diselenides and used in various synthetic transformations, highlighting the dual nucleophilic and electrophilic nature of selenium compounds. cardiff.ac.uk

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data for reactions involving this compound are largely unavailable due to its instability. However, some qualitative and theoretical insights can be drawn.

Kinetics: The reactions of selenocarbonyl compounds are generally fast, as evidenced by their high reactivity as "superdienophiles". fau.deresearchgate.net This suggests that reactions involving this compound, such as nucleophilic additions, would likely have low activation barriers. The rate of nucleophilic attack on the carbonyl carbon is influenced by electronic and steric factors. tandfonline.com The high electrophilicity of the carbon in this compound would favor rapid nucleophilic attack. Kinetic studies on related systems, such as the reaction of cysteine with hydrogen peroxide, have demonstrated the application of kinetic modeling to elucidate multi-step reaction mechanisms. researchgate.net Similar approaches could theoretically be applied to understand the reaction pathways of this compound if suitable experimental techniques for monitoring its rapid reactions were developed.

Thermodynamics: this compound is known to be thermodynamically unstable and decomposes, especially at room temperature. Its preparation as a "dark red grease" is carried out at low temperatures. rsc.org The stability of heavy carbonic acids has been a subject of theoretical interest, with studies showing that while carbonic acid itself is kinetically stable in the absence of water, its decomposition is catalyzed by water molecules. nih.govuibk.ac.atresearchgate.netresearchgate.net A similar trend would be expected for this compound, with its stability likely being highly dependent on the presence of protic solvents.

The formation of triselenocarbonate metal complexes from carbon diselenide and metal halides is thermodynamically favorable, indicating the stability of the triselenocarbonate anion once formed and coordinated to a metal center. nih.gov Thermodynamic data for various inorganic selenium compounds have been compiled, but specific data for this compound are missing. researchgate.netthieme-connect.de Computational studies can provide estimates for the thermodynamic properties of such unstable molecules. researchgate.netsns.it

Table 2: Summary of Reactivity for this compound (Inferred)

| Reaction Type | Reactivity | Mechanistic Features |

| Acid-Base | Diprotic acid, likely weaker than H₂CS₃ | Stepwise deprotonation to form HCSe₃⁻ and CSe₃²⁻ |

| Nucleophilic | Highly reactive towards nucleophiles | Attack at the electrophilic central carbon |

| Electrophilic | Selenium atoms are nucleophilic | Attack by electrophiles on selenium lone pairs |

Note: The information in this table is largely inferred from the chemistry of analogous compounds and theoretical considerations.

Advanced Theoretical and Computational Methodologies in Triselenocarbonic Acid Research

Application of Advanced Spectroscopic Simulation Techniques

Computational spectroscopy has become an indispensable tool for identifying and characterizing transient or highly reactive molecules that are difficult to study experimentally. diva-portal.org Techniques like Density Functional Theory (DFT) can accurately predict various spectroscopic properties, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comdoi.orgnih.govresearchgate.netscispace.com

Simulated Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can provide a simulated IR spectrum that is invaluable for the identification of triselenocarbonic acid. doi.orgmdpi.com By calculating the harmonic vibrational frequencies at a given level of theory (e.g., B3LYP), a predicted IR spectrum can be generated. doi.org This simulated spectrum can be compared with experimental data, if available, or used to guide the search for this molecule in complex reaction mixtures. researchgate.netorganicchemistrydata.org For H₂CSe₃, key vibrational modes would include the C=Se stretching frequency, C-Se stretching frequencies, and the Se-H stretching and bending modes. Theoretical studies on related selenocarbonyl compounds provide a basis for predicting the regions where these peaks would appear. doi.org

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν(Se-H) | 2300 - 2400 | Stretching vibration of the selenium-hydrogen bond. |

| ν(C=Se) | 1000 - 1100 | Stretching vibration of the carbon-selenium double bond. |

| ν(C-Se) | 500 - 600 | Stretching vibrations of the carbon-selenium single bonds. |

| δ(H-Se-C) | 800 - 900 | Bending vibration involving the H-Se-C angle. |

Note: This table presents hypothetical data based on characteristic frequencies of similar functional groups in other organoselenium compounds. Actual values would require specific DFT calculations for this compound.

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations are also employed to predict NMR chemical shifts (¹H, ¹³C, ⁷⁷Se) and spin-spin coupling constants. organicchemistrydata.orgnmrdb.org The ⁷⁷Se nucleus is NMR-active and its chemical shift is highly sensitive to the electronic environment, making ⁷⁷Se NMR a powerful tool for characterizing selenium compounds. organicchemistrydata.org Theoretical predictions of ⁷⁷Se NMR spectra can help in the structural elucidation of this compound and its derivatives. organicchemistrydata.orgresearchgate.netnp-mrd.orghmdb.ca The calculation of NMR parameters, often requiring consideration of relativistic effects for heavier elements like selenium, can distinguish between different potential isomers or conformations. organicchemistrydata.orgnmrdb.org

Machine Learning and Data-Driven Approaches for Predicting Chemical Behavior

In recent years, machine learning (ML) and data-driven approaches have emerged as a new frontier in chemical research, enabling the prediction of molecular properties and reactivity with remarkable speed and accuracy. ecust.edu.cncup.edu.cnscribd.com While specific ML models for this compound are not yet established due to the scarcity of data, the methodology holds significant promise for future investigations. libretexts.org

A typical workflow for applying machine learning to predict the chemical behavior of a molecule like this compound would involve several steps. First, a dataset of related molecules with known properties (e.g., stability, acidity, reactivity) would be compiled. cup.edu.cnresearchgate.net For each molecule, a set of numerical descriptors that encode its structural and electronic features would be calculated. ecust.edu.cn These descriptors can range from simple constitutional indices to more complex quantum chemical parameters.

An ML model, such as a random forest or a neural network, would then be trained on this dataset to learn the relationship between the molecular descriptors and the property of interest. cup.edu.cnresearchgate.net Once trained, the model could be used to predict the properties of new or uncharacterized molecules like this compound by simply calculating its descriptors and feeding them into the model. nih.gov

Table 3: Potential Applications of Machine Learning in this compound Research

| Predicted Property | Potential ML Model | Required Input Data | Significance |

| Acidity (pKa) | Random Forest, Gradient Boosting | Molecular descriptors (e.g., atomic charges, electrostatic potential) and experimental/calculated pKa values of related acids. nih.gov | Predicting the ease of deprotonation, which is crucial for its chemical reactivity. |

| Stability/Decomposition | Support Vector Machine, Neural Network | Descriptors related to bond strengths and electronic structure, along with stability data for other selenocarbonyls. researchgate.net | Assessing the viability of the molecule under different conditions. |

| Reactivity | Convolutional Neural Networks | 3D molecular structure, electron density maps, and known reaction outcomes for similar compounds. | Identifying likely reaction pathways and products. |

The development of robust machine learning models for selenium compounds will require the generation of larger, high-quality datasets from both experimental and computational studies. libretexts.orglibretexts.org As more data becomes available, these data-driven approaches will undoubtedly accelerate the discovery and characterization of novel and challenging molecules like this compound.

Future Research Directions and Potential Academic Implications

Exploration of Novel Synthetic Pathways and Efficient Protocols

The currently known synthesis of Triselenocarbonic acid involves the protonation of its barium salt, which can be a challenging and low-yield process uni-koeln.de. Future research should focus on developing more efficient and versatile synthetic routes.

Potential Novel Synthetic Approaches:

Direct Selenation of Carbonyl Precursors: Inspired by synthetic strategies for other organochalcogen compounds, novel pathways could involve the direct reaction of a suitable carbonyl or thiocarbonyl precursor with selenium-transfer reagents. mdpi.comarabjchem.org This could offer a more direct and atom-economical route.

Catalytic Methods: The development of catalytic systems, potentially employing transition metals known to facilitate C-Se bond formation, could lead to milder reaction conditions and improved yields. rsc.org Nickel-catalyzed hydrophosphinylation of enynes serves as an example of how catalysis can be used for selective bond formation involving chalcogens. rsc.org

Flow Chemistry: Given the potential instability of this compound, continuous flow synthesis could offer a safer and more controlled method for its preparation and immediate use in subsequent reactions. This approach is beneficial for handling reactive intermediates.

Enzymatic Synthesis: Exploring biocatalytic routes, although challenging, could lead to highly selective and environmentally benign production methods. nih.gov The use of enzymes in synthetic pathways for other carboxylic acids and their derivatives suggests this as a long-term possibility. nih.gov

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Protonation of Metal Selenocarbonates | Established proof-of-concept uni-koeln.de | Use of stoichiometric and potentially hazardous reagents, limited scalability. |

| Direct Selenation | Higher atom economy, potentially broader substrate scope. | Identification of suitable selenium-transfer reagents, control of over-selenation. |

| Transition-Metal Catalysis | Milder reaction conditions, higher efficiency and selectivity. rsc.org | Catalyst development and optimization, potential for metal contamination in the product. |

| Flow Chemistry | Enhanced safety and control, ability to generate and use in situ. | Requires specialized equipment, optimization of flow parameters. |

| Biocatalysis | High selectivity, environmentally friendly. nih.gov | Enzyme discovery and engineering, limited reaction scope. |

Deeper Mechanistic Understanding of Reactivity Pathways

The reactivity of this compound is largely unexplored. A thorough mechanistic understanding of its reaction pathways is crucial for its application as a building block in organic synthesis.

Key Areas for Mechanistic Investigation:

Nucleophilic Acyl Substitution: As a carboxylic acid analogue, this compound is expected to undergo nucleophilic acyl substitution. libretexts.orgpressbooks.pub The reactivity is influenced by the electrophilicity of the carbonyl carbon and the leaving group ability of the selenoate moiety. brainkart.comyoutube.com Mechanistic studies, including kinetic analysis and computational modeling, can elucidate the reaction mechanism, which is likely to proceed through an addition-elimination pathway. pressbooks.pubsydney.edu.au

Redox Chemistry: The presence of multiple selenium atoms suggests a rich redox chemistry. Investigations into its oxidation and reduction reactions could reveal novel transformations and applications in materials science or as a redox-active ligand.

Photocatalysis: The interaction of this compound with light could lead to interesting photochemical reactions. nih.gov Mechanistic studies in this area could uncover new synthetic methodologies driven by light. rsc.orgmdpi.com

The relative reactivity of carboxylic acid derivatives provides a framework for predicting the reactivity of this compound.

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

| Acid Chloride | Cl⁻ | Most Reactive |

| Acid Anhydride | RCOO⁻ | |

| Ester | RO⁻ | |

| Amide | R₂N⁻ | Least Reactive |

The reactivity of this compound will depend on the leaving group ability of the corresponding selenoate anion, which is expected to be a good leaving group, rendering the acid highly reactive. researchgate.net

Theoretical Design and Prediction of Novel Chalcogen-Containing Molecular Systems with Specific Research Interest

Computational chemistry offers a powerful tool for the rational design of new molecules based on the this compound scaffold. tandfonline.com

Applications of Theoretical Design:

Novel Ligands: By modifying the substituents on the hypothetical ester or amide derivatives of this compound, it is possible to design novel ligands with specific coordination properties for catalysis or materials science. mdpi.com

Biologically Active Molecules: Theoretical studies can guide the design of this compound derivatives with potential biological activity, for instance, as enzyme inhibitors or antioxidants. mdpi.com

Advanced Materials: Computational screening can be used to predict the electronic and optical properties of polymers and other materials incorporating the triselenocarbonate moiety, potentially leading to new conductive or photoactive materials. rsc.org

Density Functional Theory (DFT) is a particularly useful method for these investigations, allowing for the prediction of molecular geometries, electronic structures, and reaction energies. nih.govmdpi.comacs.orgtandfonline.comvu.nl

Computational Prediction of Interactions with Diverse Chemical Entities

Understanding how this compound and its derivatives interact with other molecules is key to predicting their behavior in various environments.

Areas for Computational Prediction:

Host-Guest Chemistry: Molecular docking and other computational methods can be used to predict the binding of this compound derivatives within the cavities of host molecules, which could be relevant for sensing or controlled release applications.

Protein-Ligand Interactions: For the design of potential therapeutic agents, computational models can predict the interactions between this compound derivatives and the active sites of target proteins. rsc.orgmdpi.comnih.gov

Surface Interactions: The adsorption and reactivity of this compound on different material surfaces can be modeled, which is important for applications in catalysis and surface modification.

These computational predictions can significantly accelerate the discovery of new applications by prioritizing experimental efforts. frontiersin.orgplos.org

Integration with Advanced Spectroscopic Techniques for In Situ Characterization

Given the likely transient nature of this compound, advanced spectroscopic techniques that allow for in situ characterization are indispensable for its study. mdpi.com

Applicable Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷⁷Se NMR would be a key technique for characterizing the selenium environments in this compound and its derivatives. Solid-state NMR could also provide valuable structural information. researchgate.netamericanpharmaceuticalreview.com

X-ray Photoelectron Spectroscopy (XPS): In situ XPS can provide information on the elemental composition and oxidation states of the atoms on a surface, which would be useful for studying the synthesis and decomposition of this compound on a support material. mdpi.com

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the formation and consumption of species during a reaction, helping to elucidate reaction mechanisms. mdpi.comsamaterials.com

X-ray Diffraction (XRD): In situ XRD can be used to monitor changes in the crystalline structure of materials during the synthesis or reaction of this compound, particularly if it is involved in solid-state transformations. frontiersin.orgrsc.orgnih.gov

The combination of these advanced analytical methods will be crucial to fully unravel the chemistry of this intriguing compound. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.